molecular formula C25H22ClFN4O4S B11358247 N-(3-chlorophenyl)-2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

N-(3-chlorophenyl)-2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

Cat. No.: B11358247
M. Wt: 529.0 g/mol
InChI Key: OHNSEVZFYIKRGX-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the ethanesulfonyl group, and subsequent attachment of the chlorophenyl, fluorophenyl, and furan-2-ylmethyl groups. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, and chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential and mechanism of action.

Medicine

In medicine, the compound could be studied for its efficacy in treating various diseases. Preclinical and clinical trials would be conducted to evaluate its safety, pharmacokinetics, and pharmacodynamics.

Industry

In the industrial sector, N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with different substituents. Examples include:

  • N-(3-BROMOPHENYL)-2-(ETHANESULFONYL)-5-{[(2-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
  • N-(3-METHOXYPHENYL)-2-(ETHANESULFONYL)-5-{[(2-METHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H22ClFN4O4S

Molecular Weight

529.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-ethylsulfonyl-5-[(2-fluorophenyl)methyl-(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C25H22ClFN4O4S/c1-2-36(33,34)25-28-14-22(23(30-25)24(32)29-19-9-5-8-18(26)13-19)31(16-20-10-6-12-35-20)15-17-7-3-4-11-21(17)27/h3-14H,2,15-16H2,1H3,(H,29,32)

InChI Key

OHNSEVZFYIKRGX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)N(CC3=CC=CC=C3F)CC4=CC=CO4

Origin of Product

United States

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